molecular formula C11H13N3O2 B14940416 4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide

4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B14940416
M. Wt: 219.24 g/mol
InChI Key: DBKIQKSLMBYCMM-UHFFFAOYSA-N
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Description

4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxamide with appropriate reagents under controlled conditions. One common method involves the use of cyano and propyl groups to modify the pyridine ring, followed by oxidation and reduction reactions to achieve the desired structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyridine ring.

Scientific Research Applications

4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-5-methyl-2-oxo-6-propyl-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-cyano-5-methyl-2-oxo-6-propyl-1H-pyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-3-4-8-6(2)7(5-12)9(10(13)15)11(16)14-8/h3-4H2,1-2H3,(H2,13,15)(H,14,16)

InChI Key

DBKIQKSLMBYCMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=O)N1)C(=O)N)C#N)C

Origin of Product

United States

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